![molecular formula C7H7BrSe B14620278 [(Bromomethyl)selanyl]benzene CAS No. 60466-50-4](/img/structure/B14620278.png)
[(Bromomethyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Bromomethyl)selanyl]benzene is an organoselenium compound characterized by the presence of a bromomethyl group attached to a benzene ring through a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromomethyl)selanyl]benzene typically involves the reaction of a selenide precursor with a bromomethylating agent. One common method is the reaction of diselenide with bromomethylbenzene in the presence of a reducing agent like sodium borohydride . The reaction conditions often include solvents such as diethyl ether and temperatures that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
[(Bromomethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or diselenide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Bromomethyl)selanyl]benzene has several applications in scientific research:
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Mechanism of Action
The mechanism of action of [(Bromomethyl)selanyl]benzene involves its ability to undergo various chemical transformations due to the presence of the reactive bromomethyl and selenium groups. These transformations can lead to the formation of reactive intermediates that interact with molecular targets in biological systems, such as enzymes and cellular components. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the selenium atom.
Phenylmethyl selenide: Contains a selenium atom but lacks the bromomethyl group.
Bromobenzene: Contains a bromine atom attached to the benzene ring but lacks the selenium and methyl groups
Uniqueness
[(Bromomethyl)selanyl]benzene is unique due to the combination of the bromomethyl and selenium groups attached to the benzene ring.
Properties
CAS No. |
60466-50-4 |
|---|---|
Molecular Formula |
C7H7BrSe |
Molecular Weight |
250.01 g/mol |
IUPAC Name |
bromomethylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
QYMQTXRXPZYUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
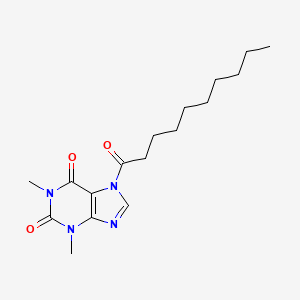
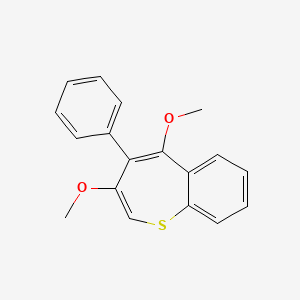
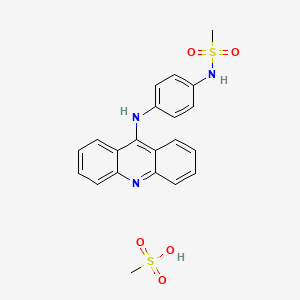
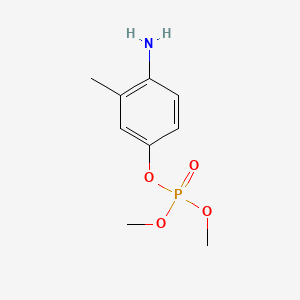

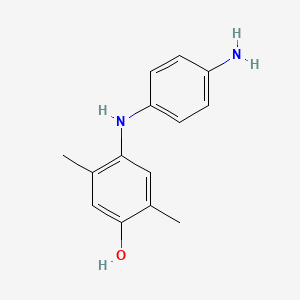
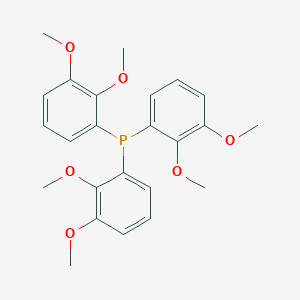
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
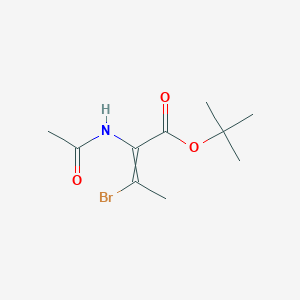
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

